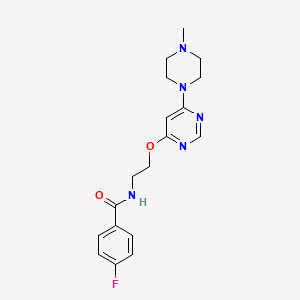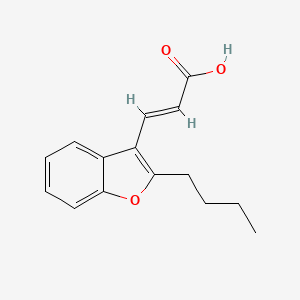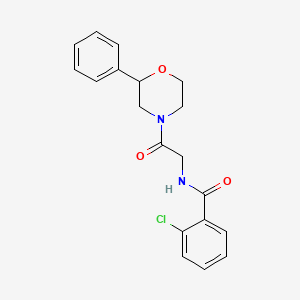![molecular formula C20H16ClN5O5S B2555364 3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(4-sulfamoylphenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921851-73-2](/img/structure/B2555364.png)
3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(4-sulfamoylphenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to the class of pyrrolo[2,3-d]pyrimidines, which are often encountered in approved drugs, clinical candidates, and functional materials . Drugs currently in the market that possess a pyrrolo[2,3-d]pyrimidine skeleton include anti-cancer drugs such as ruxolitinib, tofacitinib, and baricitinib .
Synthesis Analysis
The synthesis of similar compounds has been reported via reaction of 1,3-diphenyl-1H-pyrazol-5(4H)-one with some electrophilic and nucleophilic reagents . The structures of the synthesized compounds were confirmed by elemental analyses and spectral data .Molecular Structure Analysis
The pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at positions 1 and 3 . The pyrimidine has been isolated from the nucleic acid hydrolyses and is a much weaker base than pyridine and soluble in water .Chemical Reactions Analysis
A novel series of azoles and azines were designed and prepared via reaction of 1,3-diphenyl-1H-pyrazol-5(4H)-one with some electrophilic and nucleophilic reagents .Physical And Chemical Properties Analysis
The pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at positions 1 and 3 . It is a much weaker base than pyridine and soluble in water .Applications De Recherche Scientifique
Antitumor and Antibacterial Applications
One of the primary areas of research for this compound and its analogs is their potential as antitumor and antibacterial agents. Studies have identified novel pyrrolo[2,3-d]pyrimidines as potential inhibitors of thymidylate synthase, a key enzyme in DNA synthesis, showcasing their role in anticancer therapies. These compounds have been synthesized and evaluated against various human and bacterial thymidylate synthases and dihydrofolate reductases, revealing their potential as both antitumor and antibacterial agents. The research conducted by Gangjee et al. (1996) highlights the synthesis and evaluation of these compounds against a range of targets, showcasing their versatility and potential in medical applications Gangjee et al., 1996.
Material Science
In material science, derivatives of this compound have been explored for their potential in creating new types of polymers with unique properties. For instance, polyamides and polyimides derived from related compounds exhibit exceptional solubility, thermal stability, and mechanical strength. These materials could have applications in advanced engineering, electronics, and as components in high-performance materials. The work by Yang and Lin (1995) demonstrates the synthesis and properties of aromatic polyamides and polyimides based on similar structures, highlighting their potential in the development of new materials with specialized applications Yang & Lin, 1995.
Organic Chemistry and Synthesis
The chemical structure of 3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(4-sulfamoylphenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide lends itself to a variety of synthetic modifications, making it a valuable tool in organic chemistry for creating new compounds with potential biological activity. Research in this area focuses on the synthesis of novel compounds for further biological evaluation, contributing to the development of new drugs and therapeutic agents. The synthesis and antibacterial properties of related pyrimidine derivatives, as explored by Cieplik et al. (2008), underscore the importance of these compounds in the development of new antimicrobial agents Cieplik et al., 2008.
Mécanisme D'action
Target of Action
The primary target of the compound 3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(4-sulfamoylphenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is the SARS-CoV-2 main protease (Mpro) enzyme . This enzyme plays a vital role in viral replication .
Mode of Action
The compound this compound interacts with its target, the Mpro enzyme, by binding to it . The binding affinity of the compound to the Mpro enzyme is indicated by binding energy scores .
Biochemical Pathways
The compound this compound affects the biochemical pathway of viral replication by inhibiting the Mpro enzyme . This inhibition disrupts the replication of the virus, thereby potentially reducing the severity of the infection .
Pharmacokinetics
In silico analysis, including lipinski’s rule and admet prediction, has been performed on the compound .
Result of Action
The result of the action of the compound this compound is the inhibition of the Mpro enzyme, which disrupts the replication of the SARS-CoV-2 virus . This could potentially lead to a reduction in the severity of the infection .
Orientations Futures
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(4-sulfamoylphenyl)-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O5S/c1-25-10-15(18(27)23-12-4-8-14(9-5-12)32(22,30)31)16-17(25)19(28)26(20(29)24-16)13-6-2-11(21)3-7-13/h2-10H,1H3,(H,23,27)(H,24,29)(H2,22,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBXXLLYTKTUCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-acetylphenyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide](/img/structure/B2555281.png)
![N-(2,3-dihydro-1H-inden-5-yl)-10-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaene-6-carboxamide](/img/structure/B2555282.png)

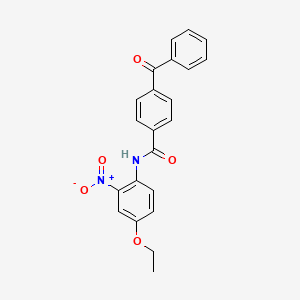
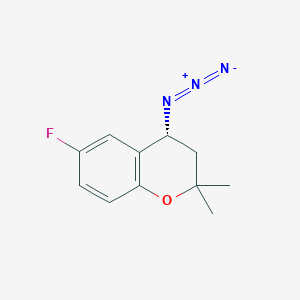


![(1H-benzo[d]imidazol-5-yl)(3-(4-chlorophenyl)azepan-1-yl)methanone](/img/structure/B2555291.png)
![Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazin-1-yl)methanone](/img/structure/B2555292.png)
![N-(2-chlorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2555293.png)

